1R-Hydroxy-5-keto Tiamulin
Description
Properties
Molecular Formula |
C₂₈H₄₇NO₄S |
|---|---|
Molecular Weight |
493.74 |
Synonyms |
(3R,3aR,4R,5R,7S,9R,9aS,12S)-3-Hydroxy-4,7,9,12-tetramethyl-8-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-((2-(Diethylamino)ethyl)thio)acetate; |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 1r Hydroxy 5 Keto Tiamulin
Total Synthesis Approaches to the 1R-Hydroxy-5-keto Tiamulin (B153960) Scaffold
The total synthesis of pleuromutilin (B8085454), the natural precursor to tiamulin, has been a significant challenge and a landmark achievement in organic chemistry, with several distinct approaches having been reported. acs.orgsci-hub.sebeilstein-journals.orgescholarship.orgresearchgate.net These synthetic routes provide a foundation upon which a strategy for the de novo synthesis of 1R-Hydroxy-5-keto Tiamulin could be designed.
A hypothetical total synthesis of this compound would necessitate the incorporation of the desired 1R-hydroxy and 5-keto functionalities into the pleuromutilin core during the synthetic sequence. Key challenges in such an approach would include the stereoselective introduction of the hydroxyl group at the C1 position and the regioselective installation of the keto group at C5.
Key Synthetic Challenges and Potential Solutions:
| Challenge | Potential Synthetic Approach |
| Construction of the Tricyclic Core | Strategies often involve the assembly of the 5-6-8 fused ring system through key reactions such as intramolecular Diels-Alder reactions, radical cyclizations, or ring-closing metathesis. acs.orgresearchgate.net |
| Stereoselective Introduction of the 1R-Hydroxy Group | This could potentially be achieved through the use of chiral auxiliaries, asymmetric catalysis, or the strategic placement of directing groups to guide the stereochemical outcome of an oxidation or reduction step. tandfonline.com |
| Regioselective Introduction of the 5-Keto Group | Installation of a ketone at the C5 position is not a common transformation in known pleuromutilin chemistry. This would likely require the development of novel synthetic methodologies, potentially involving late-stage C-H oxidation or the use of a precursor with pre-installed functionality at C5. |
The total synthesis of pleuromutilin itself is a multi-step and complex endeavor. acs.orgescholarship.org Therefore, a de novo synthesis of a more functionalized derivative like this compound would be a formidable challenge, likely reserved for academic exploration rather than large-scale production.
Semisynthetic and Biocatalytic Routes for this compound Production
Given the availability of pleuromutilin and its derivative tiamulin through fermentation, semisynthetic and biocatalytic approaches represent more practical avenues for the production of this compound. nih.gov
Semisynthesis from Tiamulin:
A plausible semisynthetic route would start from tiamulin and involve the selective functionalization of the mutilin (B591076) core. The introduction of a hydroxyl group at the C1 position and a ketone at the C5 position on a pre-existing tiamulin molecule would be the key transformations.
Hydroxylation at C1: The direct and selective hydroxylation of the C1 position is challenging due to the presence of multiple other reactive sites on the molecule. Late-stage C-H functionalization using modern catalytic systems could be explored.
Oxidation to a 5-Keto Group: The introduction of a ketone at C5 would likely require a multi-step sequence, potentially involving an initial hydroxylation at C5 followed by oxidation.
Biocatalytic Approaches:
Biocatalysis offers a powerful tool for the selective modification of complex natural products. nih.govmdpi.com Cytochrome P450 monooxygenases are known to hydroxylate the pleuromutilin scaffold at various positions, including C2, C7, and C8. researchgate.netnih.gov While hydroxylation at the C1 position has not been specifically reported, enzyme engineering and screening of microbial strains could potentially identify a biocatalyst capable of this transformation.
Potential Biocatalytic Steps:
Regioselective Hydroxylation: Screening of a diverse panel of microorganisms or engineered P450 enzymes for the ability to hydroxylate the tiamulin scaffold at the C1 and C5 positions.
Stereoselective Hydroxylation: Biocatalytic hydroxylations are often highly stereoselective, which would be advantageous for obtaining the desired 1R-configuration. nih.govmdpi.com
Oxidation of the 5-Hydroxy Group: A subsequent oxidation step, either chemical or biocatalytic (using a dehydrogenase), would be required to form the 5-keto functionality.
The development of a biocatalytic route would depend on the discovery or engineering of enzymes with the desired regioselectivity and stereoselectivity.
Preparation of Structural Analogs and Isomers for Structure-Activity Relationship Studies
To understand the biological importance of the 1R-hydroxy and 5-keto functionalities, the synthesis of a series of structural analogs and isomers would be crucial for structure-activity relationship (SAR) studies.
Key Structural Modifications for SAR Studies:
| Modification | Rationale |
| Epimers at C1 | Synthesis of the 1S-hydroxy diastereomer to determine the importance of the stereochemistry at this position for biological activity. |
| Analogs at C5 | Replacement of the 5-keto group with other functionalities (e.g., hydroxyl, amino, or alkyl groups) to probe the electronic and steric requirements at this position. |
| Modifications of the C14 Side Chain | Variation of the side chain attached at C14, which is known to be critical for the antibacterial activity of pleuromutilins, in the context of the 1R-hydroxy-5-keto scaffold. escholarship.org |
The synthesis of these analogs would likely rely on the same total synthesis or semisynthetic strategies developed for the parent compound, with appropriate modifications to the precursors or reagents.
Stereoselective Synthesis Methodologies
Achieving the desired 1R stereochemistry at the C1 position is a critical aspect of the synthesis of this compound. Several modern synthetic methodologies could be employed to control the stereochemical outcome of the hydroxylation step.
Potential Stereoselective Approaches:
Chiral Substrate Control: The inherent chirality of the pleuromutilin scaffold could direct the stereochemical course of a reaction at C1. However, the conformational flexibility of the eight-membered ring might complicate predictions.
Chiral Reagents and Catalysts: The use of chiral oxidizing agents or catalysts could enforce the desired stereoselectivity. For instance, asymmetric dihydroxylation or epoxidation reactions, followed by further transformations, could be envisioned in a total synthesis approach.
Enzymatic Resolutions and Desymmetrization: Biocatalytic methods, such as enzymatic kinetic resolution of a racemic mixture of 1-hydroxy tiamulin or the desymmetrization of a suitable prochiral precursor, could provide access to the enantiomerically pure 1R-hydroxy derivative. tandfonline.com
The choice of stereoselective strategy would depend on whether a total synthesis or a semisynthetic approach is pursued.
Biochemical Pathways of 1r Hydroxy 5 Keto Tiamulin Formation
Identification of Enzymatic Systems Responsible for Biotransformation to 1R-Hydroxy-5-keto Tiamulin (B153960)
The primary enzymatic system responsible for the initial and subsequent metabolism of tiamulin belongs to the Cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. researchgate.netresearchgate.net Studies have specifically implicated the CYP3A subfamily as the key player in the oxidative metabolism of tiamulin in various species, including pigs and rats. nih.govnih.govasm.org
These monooxygenase enzymes catalyze the introduction of an oxygen atom into the tiamulin structure, a critical first step in forming hydroxylated intermediates. researchgate.netnih.gov Research using pig liver microsomes demonstrated that tiamulin selectively inhibits CYP3A-mediated activities, such as testosterone (B1683101) 6β-hydroxylation, suggesting a direct interaction. nih.govnih.gov This interaction can lead to the formation of a stable metabolic intermediate (MI) complex with the CYP enzyme, which is a characteristic of certain CYP3A inhibitors. nih.govasm.org
The subsequent oxidation of a hydroxylated intermediate to a keto group, a necessary step to form a "keto-tiamulin" derivative, is also a reaction type catalyzed by hepatic enzymes. While CYP enzymes can perform this two-step oxidation, alcohol dehydrogenases present in the liver cytosol could also be involved in converting a secondary alcohol (hydroxyl group) to a ketone.
Characterization of Metabolic Intermediates and Reaction Mechanisms
The metabolism of tiamulin proceeds through several well-characterized Phase I reactions, without the detection of Phase II metabolites. nih.govacs.org The principal mechanisms are hydroxylation of the mutilin (B591076) ring system, N-deethylation of the side chain, and S-oxidation. researchgate.netresearchgate.net
Hydroxylation: This is a major metabolic pathway for tiamulin and other pleuromutilins. nih.gov The primary sites of hydroxylation on the mutilin moiety are the 2β and 8α positions. researchgate.netnih.govnih.gov This reaction is catalyzed by CYP enzymes and results in the formation of key intermediates such as 2β-hydroxy-tiamulin and 8α-hydroxy-tiamulin. researchgate.netnih.gov
N-deethylation: This reaction involves the removal of an ethyl group from the diethylaminoethyl thioether side chain, leading to the formation of N-deethyl-tiamulin. researchgate.net
Secondary Metabolism: The primary metabolites can undergo further biotransformation. For instance, N-deethyl-tiamulin can be hydroxylated to form 2β-hydroxy-N-deethyl-tiamulin and 8α-hydroxy-N-deethyl-tiamulin. researchgate.net
The formation of 1R-Hydroxy-5-keto Tiamulin likely involves a multi-step process. A primary hydroxylation event at the C1 position of the mutilin ring would yield 1-hydroxy-tiamulin. A subsequent enzymatic oxidation of a different hydroxyl group, potentially at the C5 position (following an initial hydroxylation event there), by either a CYP enzyme or a dehydrogenase would result in the final keto-metabolite. The biosynthesis of pleuromutilin (B8085454) itself involves the oxidation of a C3-hydroxyl group to a ketone by a short-chain dehydrogenase/reductase, establishing a precedent for this type of reaction on the core structure. biorxiv.org
Table 1: Major Metabolic Reactions and Intermediates in Tiamulin Biotransformation
| Reaction Type | Enzymatic System | Key Metabolic Intermediates Identified | Reference |
|---|---|---|---|
| Hydroxylation | Cytochrome P450 (CYP3A) | 2β-hydroxy-tiamulin, 8α-hydroxy-tiamulin | researchgate.netnih.gov |
| N-deethylation | Cytochrome P450 | N-deethyl-tiamulin | researchgate.net |
| Combined Deethylation & Hydroxylation | Cytochrome P450 | 2β-hydroxy-N-deethyl-tiamulin, 8α-hydroxy-N-deethyl-tiamulin | researchgate.net |
| S-oxidation | Cytochrome P450 / FMO | Tiamulin S-oxide | researchgate.net |
In Vitro Metabolic Studies Using Hepatic Microsomes and Recombinant Enzymes
In vitro studies using hepatic microsomes from various animal species have been instrumental in elucidating the metabolic fate of tiamulin. nih.govnih.gov These subcellular fractions are rich in CYP enzymes and provide a reliable system for identifying metabolic pathways.
Incubation of tiamulin with pig liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) led to the formation of at least five metabolites. researchgate.netnih.gov Three major metabolites were successfully isolated and structurally identified using LC-MS and NMR spectroscopy as 2β-hydroxy-tiamulin, 8α-hydroxy-tiamulin, and N-deethyl-tiamulin. researchgate.netnih.gov These studies revealed that approximately 40% of the parent tiamulin was metabolized, with N-deethylation accounting for about 20%, 2β-hydroxylation for 10%, and 8α-hydroxylation for 7%. researchgate.net
Studies on rat liver microsomes also confirmed that tiamulin is a potent inhibitor of CYP3A enzymes, which are responsible for testosterone 6β-hydroxylation and erythromycin (B1671065) N-demethylation. asm.org In rabbit liver microsomes, tiamulin was shown to form MI complexes with CYP3A enzymes, a phenomenon linked to its N-dealkylation.
The use of recombinant enzymes, specifically different CYP isoforms, allows for precise identification of the enzymes responsible for specific metabolic steps. While specific studies on this compound formation using recombinant enzymes are not widely published, the established role of the CYP3A subfamily in primary hydroxylation makes it the logical starting point for such investigations. nih.gov
Interspecies Differences in Metabolic Profiles Relevant to this compound
Significant interspecies differences in the metabolic profile of tiamulin have been observed, which could influence the relative abundance of downstream metabolites like this compound. researchgate.netnih.gov These differences are primarily due to variations in the expression levels and substrate specificity of hepatic CYP enzymes among species. acs.org
A comprehensive analysis identified a total of 26 tiamulin metabolites across rats, chickens, swine, goats, and cows, with hydroxylation and N-deethylation being the main pathways in all species. nih.gov However, the quantitative importance of these pathways varies:
Swine: The major metabolites are 8α-hydroxy-tiamulin, N-deethyl-tiamulin, and 8α-hydroxy-N-deethyl-tiamulin. nih.govacs.org The European Agency for the Evaluation of Medicinal Products (EMEA) has suggested that metabolites hydrolyzable to 8α-hydroxymutilin could serve as a marker residue for tiamulin in swine. nih.gov
Chickens: In contrast to swine, chickens exhibit higher yields of 2β-hydroxy-tiamulin, N-deethyl-tiamulin, and 2β-hydroxy-N-deethyl-tiamulin. nih.govacs.org This suggests that 2β-hydroxylation is a more predominant pathway than 8α-hydroxylation in this species.
Rats: Metabolism in rats also involves hydroxylation and N-deethylation, providing a common laboratory model for biotransformation studies. asm.orgnih.gov
These species-specific patterns in the formation of primary hydroxylated intermediates will directly affect the potential for subsequent oxidation to form keto-metabolites. A species that preferentially generates a specific hydroxylated precursor would be expected to produce more of the corresponding keto derivative.
Table 2: Predominant Tiamulin Metabolites Identified Across Different Species
| Species | Major Metabolic Pathways | Key Metabolites Identified | Reference |
|---|---|---|---|
| Swine | 8α-hydroxylation, N-deethylation | 8α-hydroxy-tiamulin, N-deethyl-tiamulin, 8α-hydroxy-N-deethyl-tiamulin | nih.govacs.org |
| Chicken | 2β-hydroxylation, N-deethylation | 2β-hydroxy-tiamulin, N-deethyl-tiamulin, 2β-hydroxy-N-deethyl-tiamulin | nih.govacs.org |
| Rat | Hydroxylation, N-deethylation | Metabolites consistent with CYP3A-mediated oxidation | asm.orgnih.gov |
| Goat | Hydroxylation, N-deethylation | General pleuromutilin metabolic profile | nih.gov |
| Cow | Hydroxylation, N-deethylation | General pleuromutilin metabolic profile | nih.gov |
Pharmacokinetic Profile of this compound: Current Knowledge
The following article outlines the current understanding of the pharmacokinetic profile of the tiamulin metabolite, this compound, in preclinical and in vitro models. The information is based on available scientific literature.
Pharmacokinetic Profiles in Preclinical Models and in Vitro Systems
Tiamulin (B153960) is a pleuromutilin (B8085454) antibiotic that undergoes extensive metabolism in various animal species, leading to the formation of numerous metabolites. acs.orgnih.gov The primary routes of tiamulin metabolism are phase I reactions, including hydroxylation of the mutilin (B591076) ring system, S-oxidation, and N-deethylation of the side chain. acs.orgnih.govresearchgate.net To date, up to 26 different metabolites of tiamulin have been identified in both in vitro and in vivo studies across species such as rats, chickens, swine, goats, and cows. acs.orgnih.gov
There is currently no specific information available in the scientific literature regarding the absorption and distribution dynamics of 1R-Hydroxy-5-keto Tiamulin in any non-human biological system. Studies on the parent compound, tiamulin, show that it is generally well-absorbed orally and widely distributed in tissues in species like pigs, chickens, and geese. unipi.itnih.govresearchgate.net However, the specific pharmacokinetic properties of its individual metabolites, including this compound, have not been detailed.
Specific data on the excretion pathways and clearance mechanisms for this compound in animal models are not available in the current body of scientific literature. The parent compound, tiamulin, is primarily excreted via feces (through bile) with a smaller portion eliminated in the urine. unipi.it The excretion products are mainly microbiologically inactive metabolites. The specific contribution of this compound to these excretion profiles has not been individually characterized.
There is no specific information in the scientific literature concerning the metabolic stability and degradation kinetics of this compound in biological matrices. Studies on other tiamulin metabolites have been conducted, for instance, the stability of 8alpha-hydroxy-tiamulin was found to be considerably reduced under alkaline conditions. researchgate.netresearchgate.net However, similar stability studies for this compound have not been reported.
There is no available data in the scientific literature regarding the plasma and tissue protein binding characteristics of this compound in any preclinical model.
Molecular Mechanisms of Biological Activity of 1r Hydroxy 5 Keto Tiamulin
Elucidation of Molecular Targets and Binding Sites (e.g., Ribosomal Interactions)
The primary molecular target for all pleuromutilin-class antibiotics, including Tiamulin (B153960) and its derivatives, is the bacterial ribosome. portico.org Specifically, these compounds bind to the large 50S ribosomal subunit, a critical component of the protein synthesis machinery. nih.govresearchgate.net The binding site is located within a highly conserved region known as the peptidyl transferase center (PTC), the ribosomal core responsible for catalyzing peptide bond formation. nih.govweizmann.ac.il
Crystal structure analyses of Tiamulin complexed with the 50S ribosomal subunit have provided a detailed view of its interactions. researchgate.net The compound lodges itself in a hydrophobic pocket at the interface of the A-site (aminoacyl-tRNA site) and P-site (peptidyl-tRNA site). weizmann.ac.il The binding is primarily mediated through interactions between the drug and specific nucleotides of the 23S rRNA, which is the main structural and catalytic component of the 50S subunit. nih.gov
The tricyclic mutilin (B591076) core of the molecule anchors it within the A-site of the PTC, while the C14 side chain extends into the P-site. researchgate.netnih.gov Chemical footprinting and crystallographic studies have identified several key nucleotides in Domain V of the 23S rRNA that are crucial for this interaction. nih.govresearchgate.netresearchgate.net These interactions prevent the correct positioning of the acceptor ends of tRNA molecules, thereby stalling protein synthesis. nih.gov
As a close structural analog, 1R-Hydroxy-5-keto Tiamulin is presumed to bind to the same ribosomal pocket. However, the modifications on its mutilin core—specifically the hydroxylation at the C1 position and the introduction of a keto group at the C5 position—would likely alter the binding affinity compared to the parent Tiamulin molecule.
| Interacting Nucleotide (E. coli numbering) | Location/Region | Role in Binding | Reference |
|---|---|---|---|
| A2058, A2059 | A-site loop | Forms part of the binding pocket wall; interacts with the mutilin core. | nih.govresearchgate.net |
| G2505 | P-site loop | Forms a hydrogen bond with the C11-hydroxyl group of the mutilin core. | mdpi.com |
| U2506 | A-site/P-site bridge | Undergoes significant conformational change to "close" the pocket over the bound drug. | nih.govpnas.org |
| U2584, U2585 | P-site loop | Interaction with the C14 side chain prevents tRNA binding at the P-site. | nih.govmdpi.com |
| G2061 | A-site | Forms a hydrogen bond with the essential C21 keto group. | mdpi.com |
| Ribosomal Protein L3 | Near PTC | Mutations in L3 can confer resistance, suggesting it influences the binding pocket's conformation. | pnas.org |
Inhibition of Macromolecular Synthesis and Cellular Processes
By binding to the ribosomal PTC, this compound is expected to function as an inhibitor of macromolecular synthesis, specifically targeting bacterial protein synthesis. researchgate.net This mechanism is the hallmark of the pleuromutilin (B8085454) class. portico.org The inhibition occurs at the elongation step of translation.
The process of inhibition can be broken down into several key effects:
Inhibition of Peptidyl Transferase Activity : The primary consequence of pleuromutilin binding is the potent inhibition of the peptidyl transferase reaction. nih.gov By occupying the space where the aminoacyl and peptidyl portions of the tRNAs would normally bind, the drug prevents the catalysis of a new peptide bond between the growing polypeptide chain and the incoming amino acid. nih.govweizmann.ac.il
Prevention of tRNA Binding : The physical presence of the drug in the PTC sterically hinders the proper accommodation of the CCA-ends of both the A-site and P-site tRNAs. nih.gov The mutilin core obstructs the A-site, while the C14 side chain interferes with the P-site. weizmann.ac.il
Stalling of Polypeptide Elongation : As a direct result of the blocked peptidyl transferase reaction, the elongation of the nascent polypeptide chain is halted, leading to a bacteriostatic effect. researchgate.net
While Tiamulin and its derivatives effectively shut down bacterial protein synthesis, they exhibit high selectivity, having no significant effect on eukaryotic ribosomes at therapeutic concentrations. portico.org This selectivity is attributed to subtle but critical differences in the nucleotide sequences of the PTC between prokaryotic and eukaryotic ribosomes. pnas.org
| Process | Effect of Pleuromutilin Binding | Molecular Consequence | Reference |
|---|---|---|---|
| tRNA Accommodation | Inhibited | Prevents correct positioning of A- and P-site tRNAs in the PTC. | nih.gov |
| Peptide Bond Formation | Strongly Inhibited | Blocks the catalytic activity of the peptidyl transferase center. | nih.govweizmann.ac.il |
| Polypeptide Chain Elongation | Halted | Arrests protein synthesis, leading to bacteriostasis. | portico.org |
| Translation Initiation | Generally Unaffected | The primary target is the elongation phase, not the formation of the initiation complex. | weizmann.ac.il |
Modulation of Enzymatic Activities
Beyond its direct action on the ribosome, Tiamulin is known to interact with and modulate the activity of certain host enzymes, a characteristic that its derivatives may share. The most significant of these interactions is the inhibition of the cytochrome P450 (CYP) enzyme system in the liver. researchgate.net
Specifically, Tiamulin has been identified as a potent inhibitor of CYP3A enzymes. researchgate.net This inhibition is believed to occur through the formation of a stable metabolic intermediate (MI) complex with the cytochrome P450 enzyme. researchgate.netnih.gov By binding tightly to the enzyme's active site, Tiamulin and its intermediate effectively inactivate it, preventing it from metabolizing other drugs or endogenous compounds. This property is responsible for the well-documented adverse drug-drug interactions between Tiamulin and certain other veterinary drugs, such as ionophore anticoccidials. researchgate.net
It is plausible that this compound, as a metabolite itself, might have a different profile of CYP450 interaction. It could potentially be a weaker inhibitor than the parent compound, or it might interact with different CYP isozymes. However, without specific experimental data, its capacity to modulate enzymatic activities remains an area for further investigation.
Structure-Activity Relationships for Molecular Interactions
The biological activity of pleuromutilin derivatives is intricately linked to their chemical structure. Decades of research have established clear structure-activity relationships (SAR) for this class, which can be used to predict the likely activity of this compound.
The pleuromutilin scaffold consists of a unique tricyclic 5-6-8 ring system, with standard numbering as shown in various chemical literature. researchgate.netgoogle.com The antibacterial activity depends on several key structural features:
The Mutilin Core : The tricyclic core is the foundational scaffold that anchors the molecule in the ribosomal binding pocket. researchgate.net Modifications to this core are generally detrimental to activity. The C3-keto group and the C11-hydroxyl group are considered critical for maintaining potent antibacterial action, as they form key hydrogen bonds with the ribosome. mdpi.comwikipedia.org
The C14 Side Chain : This is the most common site for modification to improve potency, spectrum, and pharmacokinetic properties. mdpi.commdpi.com The presence of a thioether group at the C22 position, as seen in Tiamulin, is known to dramatically enhance antibacterial activity. nih.gov
The C21 Keto Group : The ketone at position C21 (part of the C14 ester side chain) is absolutely essential for activity, as it forms a crucial hydrogen bond with nucleotide G2061 in the PTC. mdpi.compnas.org
For this compound, the modifications are on the mutilin core itself. The introduction of a hydroxyl group at C1 and a keto group at C5 represents significant alterations to the core structure. Known metabolites of Tiamulin that are hydroxylated on the mutilin ring (e.g., at positions 2β and 8α) exhibit substantially lower antibacterial activity than the parent compound. researchgate.netnih.gov Therefore, it is highly probable that the core modifications in this compound would similarly reduce its affinity for the ribosomal target, leading to decreased biological activity.
| Position/Moiety | Modification | Effect on Antibacterial Activity | Reference |
|---|---|---|---|
| C3-Keto | Reduction to hydroxyl | Significant decrease | wikipedia.org |
| C11-Hydroxyl | Removal or modification | Significant decrease | mdpi.com |
| C14-Side Chain | Extension with thioether and basic groups | Significant increase; basis for Tiamulin, Valnemulin (B25052), etc. | portico.orgnih.gov |
| C21-Keto | Reduction to hydroxyl | Complete loss of activity | pnas.org |
| Mutilin Core (e.g., C2, C8) | Hydroxylation (Metabolism) | Substantial decrease | researchgate.netnih.gov |
| C1-Hydroxyl / C5-Keto | (Inferred for this compound) | Likely significant decrease due to core modification. | N/A |
In Vitro Antimicrobial and Other Biological Activities
Determination of Minimum Inhibitory Concentrations Against Specific Microbial Strains (in vitro)
There is no specific data available in the reviewed scientific literature regarding the Minimum Inhibitory Concentrations (MICs) of 1R-Hydroxy-5-keto Tiamulin (B153960) against specific microbial strains.
For context, the parent compound, tiamulin, has demonstrated a broad spectrum of activity. Tiamulin is particularly effective against a range of veterinary pathogens. nih.gov It shows exceptional activity (MIC ≤1 μg/ml) against anaerobic bacteria, intestinal spirochetes, and Mycoplasma species. nih.gov Studies have established MIC breakpoints for tiamulin, with susceptibility often considered at ≤4 μg/ml. nih.gov For staphylococci, the MIC90 is reported to be 1 or 2 μg/ml. nih.gov Against Actinobacillus pleuropneumoniae, a susceptible breakpoint of ≤8 μg/ml has been suggested. nih.gov
A study on various pleuromutilin (B8085454) derivatives synthesized from 14-O-[(2-amino-1,3,4-thiadiazol-5-yl) thioacetyl] mutilin (B591076) showed varying MIC values against several bacterial strains, with some compounds demonstrating potent activity comparable to tiamulin. mdpi.comnih.gov For instance, one derivative, compound 6d, exhibited an MIC of 0.5 μg/mL against both methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus, and 0.25 μg/mL against Bacillus cereus, which was comparable to tiamulin. mdpi.comresearchgate.net However, the activity of 1R-Hydroxy-5-keto Tiamulin was not assessed in these studies.
Table 1: MIC Data for Tiamulin and a Derivative (Compound 6d) Against Various Bacterial Strains (μg/mL)
Investigation of Bactericidal versus Bacteriostatic Effects (in vitro)
Specific studies investigating the bactericidal versus bacteriostatic effects of This compound in vitro were not found in the reviewed literature.
The parent compound, tiamulin, is generally classified as a bacteriostatic agent. nih.govresearchgate.net This means it primarily inhibits the growth of bacteria rather than killing them outright. scispace.com Its bacteriostatic action is achieved by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. researchgate.net However, the distinction between bacteriostatic and bactericidal can be concentration-dependent. scispace.com One study investigating tiamulin's activity against Actinobacillus pleuropneumoniae found a low mean Minimum Bactericidal Concentration (MBC) to MIC ratio of 1.74:1. nih.gov An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity, suggesting that against certain pathogens, tiamulin may exhibit effects that are closer to bactericidal. nih.gov
Cross-Resistance Profiles with Established Antimicrobials (in vitro)
There is no available data on the cross-resistance profiles of This compound with other established antimicrobials.
For the broader class of pleuromutilins, including tiamulin, a key advantage is their unique mechanism of action, which often results in a lack of cross-resistance with other major antibiotic classes. researchgate.netmedchemexpress.com Tiamulin resistance has been associated with mutations in the ribosomal protein uL3 and in the 23S rRNA at the peptidyl transferase center. nih.gov One study on Brachyspira hyodysenteriae isolates with decreased susceptibility to tiamulin found no co-resistance with several other antimicrobials, except for aivlosin in a few isolates. science.gov Research on tiamulin-resistant mutants of Thermus thermophilus showed varied cross-resistance to other 50S subunit inhibitors, including macrolides and lincosamides. nih.gov
Inhibition of Biofilm Formation and Virulence Factors (in vitro)
No studies were identified that specifically investigate the ability of This compound to inhibit biofilm formation or other virulence factors in vitro. The antimicrobial resistance mechanisms of some bacteria include the formation of biofilms. researchgate.net While some novel pleuromutilin derivatives have been shown to have the ability to damage bacterial biofilms, specific data for This compound is absent. researchgate.net
Synergistic and Antagonistic Effects with Other Agents (in vitro)
There is no information available regarding the synergistic or antagonistic effects of This compound when combined with other antimicrobial agents. The combination of different antimicrobial agents can sometimes result in synergistic effects, where the combined activity is greater than the sum of their individual effects. nih.gov For instance, a study on ginger, lime, and garlic extracts showed a synergistic inhibitory effect on bacteria. scribd.com However, such investigations have not been reported for This compound .
Advanced Analytical Methodologies for 1r Hydroxy 5 Keto Tiamulin Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and selective analysis of tiamulin (B153960) and its metabolites. fera.co.uk This technique is widely employed for quantifying residues in various animal tissues and fluids. researchgate.net The high selectivity of LC-MS/MS allows for sample analysis with minimal cleanup procedures, leading to high-throughput capabilities with a high degree of confidence in the generated data. researchgate.net
For the analysis of tiamulin and its hydroxylated metabolites, a triple-quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is frequently used. mdpi.com This approach ensures high specificity and low detection limits. For instance, a detection limit of 1 ng/g has been readily achieved for related compounds. researchgate.net
Researchers have successfully developed and validated LC-MS/MS methods for quantifying tiamulin's marker residue, 8-α-hydroxymutilin, in tissues like porcine and rabbit muscle and liver. researchgate.netcabidigitallibrary.org These methods are crucial for monitoring residue levels and understanding metabolic pathways. The selection of specific MRM transitions for the parent compound and its metabolites is critical for accurate quantification.
Table 1: Example of LC-MS/MS Parameters for Tiamulin Metabolite Analysis
| Parameter | Setting | Source |
| Chromatography System | UPLC/HPLC | frontiersin.orgjfda-online.com |
| Column | Reversed-phase (e.g., C18, Biphenyl) | mdpi.comjfda-online.comresearchgate.net |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid | mdpi.comfrontiersin.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Example MRM Transition (Tiamulin) | 494.5 > 191.9 | mdpi.com |
| Example MRM Transition (8-α-hydroxymutilin) | 337.4 > 282.8 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel metabolites. While LC-MS/MS can suggest potential metabolite structures based on mass-to-charge ratios, NMR provides detailed information about the compound's chemical skeleton. Techniques such as 1H NMR, 13C NMR, and various 2D NMR experiments (e.g., COSY, HMBC) are used to precisely map the structure of metabolites formed in vitro or in vivo. researchgate.netnih.gov
In a pivotal study on tiamulin metabolism in pig liver microsomes, researchers isolated major metabolites and performed final structure elucidation using tandem mass spectrometry alongside 1H and 13C NMR. nih.gov This dual approach confirmed the structures as 2β-hydroxy-tiamulin, 8α-hydroxy-tiamulin, and N-deethyl-tiamulin. researchgate.netnih.gov Such analyses are critical for confirming the position of hydroxylation, such as the '1R' position in 1R-Hydroxy-5-keto Tiamulin, and other structural modifications. The complete assignment of proton and carbon signals provides unequivocal proof of the metabolite's structure. nih.govnih.gov
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS), particularly techniques like ultra-high-performance liquid chromatography coupled to quadrupole/time-of-flight (UHPLC-Q/TOF) mass spectrometry, is a powerful tool for comprehensive metabolite profiling. nih.govacs.org HRMS provides highly accurate mass measurements, which enable the determination of the elemental composition of unknown metabolites, a crucial first step in their identification. umb.edu
A comprehensive analysis using UHPLC-Q/TOF identified a total of 26 tiamulin metabolites in various farm animals, most of which were discovered for the first time. nih.govacs.org The study revealed that tiamulin undergoes several phase I metabolic reactions, including hydroxylation on the mutilin (B591076) ring system, S-oxidation, and N-deethylation on the side chain. nih.govacs.org For example, five distinct metabolites of tiamulin were identified in Crucian carp (B13450389) tissues based on their accurate molecular masses and MS/MS fragmentation data. frontiersin.org This untargeted screening capability is essential for discovering novel biotransformation pathways and identifying all potential metabolites, including various hydroxylated and keto- forms.
Table 2: Tiamulin Metabolites Identified in Crucian Carp via UPLC/Q-TOF MS
| Metabolite ID | Observed m/z | Proposed Formula | Source |
| M1 | 510.2908 | C28H48NO5S+ | frontiersin.org |
| M2 | 510.2908 | C28H48NO5S+ | frontiersin.org |
| M3 | 466.2750 | C26H44NO4S+ | frontiersin.org |
| M4 | 482.2663 | C26H44NO5S+ | frontiersin.org |
| M5 | 482.2663 | C26H44NO5S+ | frontiersin.org |
Chromatographic Separation Techniques (e.g., Chiral Chromatography)
Effective chromatographic separation is paramount for resolving complex mixtures of metabolites, which often include isomers with identical mass-to-charge ratios. Ultra-high-performance liquid chromatography (UPLC) is often preferred for its high resolution and speed. frontiersin.org The choice of stationary phase (column) is critical; reversed-phase columns like C18 are common, but other chemistries such as biphenyl (B1667301) may be used to achieve successful separation. mdpi.comfrontiersin.org
For stereoisomers, chiral chromatography is the definitive technique. semanticscholar.org While specific applications to this compound are not widely documented, the methodology is extremely valuable for studying the stereoselectivity of drug metabolism. semanticscholar.org For pleuromutilin (B8085454) derivatives, which contain multiple chiral centers, metabolism can be stereoselective. Chiral HPLC methods would be necessary to separate and quantify specific enantiomers or diastereomers of hydroxylated metabolites, providing deeper insight into the enzymatic processes involved. semanticscholar.org
Sample Preparation Techniques for Complex Biological Matrices
The analysis of this compound in biological matrices such as tissue, plasma, or liver requires robust sample preparation to remove interfering substances and concentrate the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comjfda-online.com
A typical workflow for tissue samples involves homogenization followed by extraction with a solvent like acetonitrile or an acetone/HCl mixture. mdpi.comjfda-online.commdpi.com For protein precipitation, trichloroacetic acid is often used. mdpi.comnih.gov Subsequent cleanup is frequently performed using SPE cartridges, such as the Oasis HLB, which are effective for purifying pleuromutilin metabolites from complex extracts. mdpi.com The final eluate is then evaporated and reconstituted in the mobile phase for LC-MS/MS analysis. mdpi.com The efficiency of the extraction and cleanup is crucial for achieving high recovery and minimizing matrix effects, which can suppress or enhance the analyte signal during mass spectrometric detection. frontiersin.org
Table 3: Common Sample Preparation Steps for Tiamulin Metabolites in Tissue
| Step | Procedure | Purpose | Source |
| Homogenization | Mechanical grinding of tissue sample. | Create a uniform sample for extraction. | mdpi.com |
| Extraction | Addition of solvent (e.g., acetonitrile, McIlvaine-EDTA buffer) and vortexing/shaking. | Solubilize analytes from the matrix. | mdpi.comjfda-online.com |
| Protein Precipitation | Addition of trichloroacetic acid followed by centrifugation. | Remove proteins that can interfere with analysis. | mdpi.comnih.gov |
| Purification/Cleanup | Passing the extract through a Solid-Phase Extraction (SPE) cartridge (e.g., Oasis HLB, C18). | Remove interfering substances and concentrate the analyte. | mdpi.comjfda-online.com |
| Reconstitution | Evaporating the purified extract to dryness and redissolving in mobile phase. | Prepare the sample in a solvent compatible with the LC system. | mdpi.com |
Validation of Analytical Methods for Research Purposes
For research findings to be considered reliable and reproducible, the analytical methods used must be thoroughly validated. cabidigitallibrary.org Method validation is performed according to international guidelines, such as those from the VICH or Commission Decision 2002/657/EC. cabidigitallibrary.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). frontiersin.orgjfda-online.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration is confirmed by analyzing calibration standards over a specified range. frontiersin.orgjfda-online.com
Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed by analyzing spiked blank samples at multiple concentration levels on different occasions. researchgate.net
LOD & LOQ: The limit of detection (LOD) is the lowest analyte concentration that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. frontiersin.org
Recovery: The efficiency of the extraction process is determined by comparing the response of an analyte added to and extracted from the matrix with the response of a standard solution. frontiersin.orgjfda-online.com
A validated method ensures that the data generated on the concentration and distribution of metabolites like this compound are accurate and defensible. cabidigitallibrary.org
Comparative Pharmacodynamics and Structure Activity Relationships
Comparative Analysis of 1R-Hydroxy-5-keto Tiamulin (B153960) with Parent Tiamulin and Other Pleuromutilin (B8085454) Derivatives
The antibacterial potency of pleuromutilin derivatives is profoundly influenced by their chemical structure, particularly the C14 side chain. The parent compound, Tiamulin, is a semisynthetic derivative of pleuromutilin engineered for potent activity against a range of veterinary pathogens, especially Mycoplasma species and various Gram-positive bacteria. nih.govresearchgate.net Its success, along with other derivatives like valnemulin (B25052) and lefamulin, stems from targeted modifications of the C14 side chain that enhance interaction with the bacterial ribosome. nih.govmdpi.com
In contrast, 1R-Hydroxy-5-keto Tiamulin is a product of metabolic transformation. In animals, Tiamulin undergoes extensive phase I metabolism, primarily through hydroxylation of the mutilin (B591076) ring system and N-deethylation of the side chain, catalyzed by cytochrome P450 enzymes. acs.orgmdpi.com Common sites of hydroxylation on the mutilin core include the 2β and 8α positions. acs.orgasm.orgresearchgate.net These metabolic changes almost invariably lead to a substantial reduction or complete loss of antibacterial activity. nih.gov Studies have found that most of Tiamulin's metabolites possess significantly lower antibacterial potency than the parent drug. nih.gov
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively published, it is expected to follow this established trend. The introduction of hydroxyl and keto groups onto the tricyclic core at the C1 and C5 positions represents a significant alteration. This modification likely disrupts the precise conformational fit required for effective binding to the ribosomal target, thereby diminishing its pharmacodynamic activity compared to the highly active parent compound, Tiamulin, and other clinically optimized derivatives.
| Compound | Example Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |
|---|---|
| Tiamulin | 0.5 |
| Valnemulin | 0.125 - 4 |
| Retapamulin | ≤0.06 - 0.25 |
| Lefamulin | 0.06 - 0.12 |
| This compound | Activity expected to be significantly lower than Tiamulin |
Elucidation of Key Pharmacophoric Elements in the this compound Structure
The antibacterial activity of the pleuromutilin class is dictated by several key pharmacophoric elements that facilitate binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit. nih.govmdpi.com Understanding these elements is crucial to interpreting the reduced activity of metabolites like this compound.
The essential pharmacophoric features of active pleuromutilins include:
The Tricyclic Mutilin Core : The rigid 5-6-8 fused ring system provides the foundational scaffold that fits into a hydrophobic pocket at the A-site of the ribosome. mdpi.comjst.go.jp
The C14 Side Chain : This is the most critical element for potent activity and the primary site for synthetic modification. mdpi.comnih.gov The side chain extends towards the P-site, sterically hindering peptide bond formation. mdpi.com The presence of a thioether and a tertiary amine in Tiamulin's side chain is a key contributor to its high potency. mdpi.com
The C11 Hydroxyl Group : This group is essential for activity, forming a critical hydrogen bond with the G2505 phosphate (B84403) of the 23S rRNA. nih.govbiorxiv.org
The C3 Carbonyl Group : The keto group on the five-membered ring is also considered vital for maintaining the structural integrity required for antibacterial action. nih.govbiorxiv.org
In this compound, the core pharmacophore is altered in two significant ways: the addition of a hydroxyl group at the C1 position and the oxidation of C5 to a keto group. These modifications are not on the C14 side chain but on the mutilin core itself. Such changes are known to negatively impact activity. The introduction of these polar, bulky groups can disrupt the delicate hydrophobic and conformational interactions of the tricyclic core within the ribosomal binding pocket, thereby weakening the binding affinity and reducing antibacterial efficacy.
| Pharmacophoric Feature | Role in Tiamulin Activity | Likely Impact of 1R-Hydroxy-5-keto Modification |
|---|---|---|
| Tricyclic Mutilin Core | Binds to hydrophobic pocket of the ribosome. mdpi.com | Altered conformation and polarity due to new functional groups may reduce binding affinity. |
| C14 Side Chain | Extends into the PTC, blocks peptide formation; key for potency. mdpi.commdpi.com | The side chain itself is unmodified, but its orientation may be altered by changes in the core. |
| C11-Hydroxyl | Forms essential hydrogen bond with rRNA. nih.govbiorxiv.org | This group is retained. |
| C1-Position | Part of the core scaffold. | Addition of a hydroxyl group (1R-Hydroxy) adds bulk and polarity, likely hindering the fit in the binding pocket. |
| C5-Position | Part of the core scaffold. | Addition of a keto group (5-keto) alters the ring's electronic properties and conformation, likely reducing activity. |
Computational Approaches to Structure-Activity and Structure-Metabolism Prediction
Computational modeling is an integral tool in modern drug discovery and is widely applied to the pleuromutilin class for predicting both biological activity and metabolic fate. mdpi.commdpi.com
Structure-Metabolism Prediction : In silico methods are used to predict the biotransformation of xenobiotics. mdpi.com These models can identify sites on a molecule that are susceptible to metabolism by enzymes like cytochrome P450. For Tiamulin, such programs would predict that various positions on the mutilin ring system are prone to hydroxylation, leading to the formation of metabolites including this compound. mdpi.com These computational tools help in understanding the metabolic pathways and the rapid clearance of the drug.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For pleuromutilins, 2D and 3D-QSAR models have been developed to guide the synthesis of new derivatives, primarily by suggesting modifications to the C14 side chain that would enhance antibacterial potency. mdpi.com While a specific QSAR model for this compound is not available, the general principles from existing models would predict it to have low activity due to the substantial modifications on the mutilin core, which is typically kept constant in optimization studies. mdpi.com
Molecular Docking : Docking simulations are used to model the interaction between a ligand and its receptor at an atomic level. mdpi.com For pleuromutilins, docking into the 50S ribosomal subunit has provided critical insights into their binding mode. nih.gov These studies confirm the importance of the C11-hydroxyl group and the C14 side chain in anchoring the drug to the PTC. mdpi.com Docking this compound would likely reveal steric clashes or unfavorable energetic interactions caused by the new functional groups on the core, providing a structural rationale for its expected decrease in activity.
Mechanistic Insights from Structural Modifications
The fundamental mechanism of action for all pleuromutilin antibiotics is the inhibition of bacterial protein synthesis. nih.govnih.govnih.gov They bind to the PTC on the 50S ribosome, preventing the correct positioning of tRNA and thereby inhibiting the formation of peptide bonds.
Structural modifications are the key to both enhancing and diminishing this mechanism. The development of potent antibiotics like Tiamulin and Lefamulin involved synthetic modifications to the C14 side chain to maximize interactions with the PTC. researchgate.netnih.gov Conversely, metabolic modifications often serve as a deactivation pathway. The biotransformation of Tiamulin into hydroxylated and oxidized metabolites like this compound is a prime example of this. nih.govacs.org
The introduction of hydroxyl and keto groups on the mutilin core at positions C1 and C5 does not change the fundamental target of the molecule, but it critically alters the drug-target interaction. These modifications can:
Reduce Binding Affinity : By altering the shape and electronic properties of the mutilin core, the modifications can weaken the van der Waals and hydrophobic interactions that hold the core in its binding pocket, leading to a less stable drug-ribosome complex.
Impart Steric Hindrance : The added functional groups may physically clash with amino acid or nucleotide residues in the ribosome, preventing the molecule from achieving its optimal binding conformation.
Therefore, the mechanistic insight gained from analyzing the structure of this compound is that while it retains the basic pleuromutilin scaffold, the metabolic additions to its core serve to deactivate the compound, representing a natural pathway for drug clearance and detoxification in the body. nih.govmdpi.com
Future Research Trajectories and Academic Applications
Exploration of Novel Biological Targets for 1R-Hydroxy-5-keto Tiamulin (B153960)
The primary biological target for the parent compound, tiamulin, and other pleuromutilin-class antibiotics is the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome, where they inhibit protein synthesis. nih.govnoahcompendium.co.uk The interaction involves the tricyclic core of the molecule binding within a hydrophobic pocket near the A-site, while the C-14 side chain extends toward the P-site, sterically hindering peptide bond formation. nih.govpnas.org The C-21 keto group is considered essential for this antimicrobial activity. pnas.orgweizmann.ac.il
Future research on 1R-Hydroxy-5-keto Tiamulin would logically begin by investigating its affinity for the bacterial ribosome. The introduction of novel functional groups—specifically a hydroxyl group at the 1R position and a keto group at the C-5 position of the pleuromutilin (B8085454) core—could significantly alter the compound's binding kinetics and interactions with ribosomal nucleotides. nih.gov Modifications to the pleuromutilin core are known to impact bioactivity, and functionalization of the five-membered ring, in particular, is an area of active research for developing derivatives with improved properties or novel activities. rsc.org
Beyond the ribosome, it is conceivable that these structural modifications could confer affinity for entirely new biological targets, both within bacteria and in host organisms. The functionalization of the pleuromutilin five-membered ring has been explored as a strategy to develop compounds with altered bioactivity, potentially leading to derivatives with a longer half-life or different therapeutic applications. rsc.org Therefore, a comprehensive research trajectory would include screening this compound against a panel of bacterial and eukaryotic enzymes and receptors to uncover any unique, off-target activities that could be exploited for new therapeutic or research purposes.
Development of this compound as a Research Tool for Metabolic Studies
The parent compound, tiamulin, is a potent and selective inducer and inhibitor of the cytochrome P450 3A (CYP3A) subfamily of enzymes. nih.govnih.gov It is known to form a stable metabolic intermediate complex with these enzymes, a mechanism that explains clinically significant drug-drug interactions. nih.gov This property makes tiamulin itself an interesting tool for studying CYP3A activity. nih.gov
The metabolite this compound, as a product of tiamulin's biotransformation, offers a more refined tool for metabolic research. Its formation is likely catalyzed by a specific cytochrome P450 isozyme. Isolating and characterizing this metabolite would enable researchers to:
Identify specific P450 isozymes: By using this compound as a standard, its formation can be quantified in vitro using a panel of recombinant P450 enzymes, thereby pinpointing the specific isozyme(s) responsible for this metabolic step.
Serve as a metabolic probe: Once the responsible enzyme is identified, the formation of this compound can be used as a specific probe to measure the activity of that enzyme in various tissues and under different physiological conditions.
Investigate further metabolism: Future studies could track the downstream biotransformation of this compound itself, revealing subsequent metabolic pathways and identifying a new cascade of related metabolites. mdpi.com
Investigations into its Role in Antimicrobial Resistance Development and Mitigation
Antimicrobial resistance to pleuromutilins like tiamulin is a growing concern. The primary mechanisms of resistance involve mutations in ribosomal components, specifically the 23S rRNA and the gene rplC, which encodes the L3 ribosomal protein. noahcompendium.co.ukfrontiersin.org These mutations alter the drug's binding site at the peptidyl transferase center. noahcompendium.co.uk Another identified mechanism is the acquisition of resistance genes, such as tva(A), which encodes a predicted ABC-F transporter that likely functions as an efflux pump. frontiersin.org
The unique structure of this compound provides several avenues for research in antimicrobial resistance:
Evading Target-Site Resistance: A key research question is whether the modified structure of this compound can bind effectively to ribosomes that have L3 or 23S rRNA mutations. The novel functional groups might establish different hydrogen bonds or hydrophobic interactions within the PTC, potentially overcoming the resistance conferred by common mutations. The nature of the side chain and core structure is critical for overcoming resistance mediated by ribosomal protein mutations. mdpi.com
Metabolic Inactivation vs. Active Metabolite: It is crucial to determine if this compound is an active antimicrobial agent or an inactive, detoxified metabolite. If it is inactive, then the metabolic pathway leading to its formation could be considered a form of metabolic resistance, where the host or bacterium deactivates the parent drug.
Substrate for Efflux Pumps: Investigations are needed to determine if this compound is a substrate for known pleuromutilin efflux pumps like the one encoded by tva(A). frontiersin.org Understanding this interaction could clarify whether the formation of this metabolite aids in or is independent of efflux-mediated resistance.
Elucidation of Species-Specific Metabolic Differences and Their Implications for Comparative Pharmacology
Tiamulin metabolism exhibits significant interspecies differences. researchgate.netacs.org The primary metabolic pathways include hydroxylation at the 2β and 8α positions of the mutilin (B591076) core and N-deethylation of the side chain. acs.orgnih.gov The relative prevalence of these metabolites varies considerably among different farm animals, which has direct implications for determining marker residues for food safety monitoring. acs.orgnih.gov For example, 8α-hydroxy-mutilin is considered the marker residue in swine, whereas 2β-hydroxy-mutilin or N-deethyl-tiamulin may be more appropriate for chickens due to higher yields of their precursors. acs.org
Future research must situate this compound within this complex metabolic landscape. A critical research trajectory involves quantifying the formation of this specific metabolite across various species, including pigs, poultry, cattle, and laboratory animals. researchgate.netnih.gov Such studies would clarify whether its production is a minor pathway in all species or a major pathway in a specific one.
Table 1: Major Identified Tiamulin Metabolites in Different Animal Species This interactive table summarizes the primary metabolic pathways of tiamulin as identified in various studies. Note that "this compound" is a compound for future research and is not a currently identified major metabolite.
Advancements in Analytical Characterization of Complex Metabolites
The identification and quantification of tiamulin and its numerous metabolites have been made possible by significant advancements in analytical chemistry. researchgate.net A total of 26 different tiamulin metabolites have been identified in vitro and in vivo through the use of sophisticated analytical platforms. acs.orgnih.gov
The definitive structural elucidation and quantification of a novel, and likely low-concentration, metabolite such as this compound would necessitate a multi-platform approach:
High-Resolution Mass Spectrometry (HRMS): Techniques like Ultra-High-Performance Liquid Chromatography coupled to Quadrupole/Time-of-Flight (UHPLC-Q/TOF) mass spectrometry are essential for the initial detection and identification of unknown metabolites in complex biological matrices. researchgate.netacs.orgnih.gov This method provides accurate mass measurements, which allow for the prediction of elemental formulas.
Tandem Mass Spectrometry (MS/MS): LC-MS/MS is critical for structural characterization by analyzing the fragmentation patterns of the metabolite. nih.govmdpi.com These patterns provide clues about the molecule's structure, such as the location of new functional groups.
Nuclear Magnetic Resonance (NMR): For unambiguous structure confirmation, the metabolite must be isolated in sufficient quantity and purity for analysis by ¹H and ¹³C NMR. researchgate.net This remains the gold standard for elucidating the precise stereochemistry and connectivity of a novel compound.
Quantitative Method Development: Once characterized, a sensitive and specific quantitative method, typically using LC-MS/MS in Selected Reaction Monitoring (SRM) mode, must be developed and validated to measure the concentration of this compound in various biological samples. nih.govmdpi.com
Table 2: Analytical Techniques for the Characterization of Tiamulin Metabolites This interactive table outlines the primary analytical methods used in the study of tiamulin metabolites and their specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
